molecular formula C28H21F4NO7 B11935934 racemic Galicaftor

racemic Galicaftor

Numéro de catalogue: B11935934
Poids moléculaire: 559.5 g/mol
Clé InChI: QVDYQHXNAQHIKH-FPOVZHCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Racemic Galicaftor is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is primarily investigated for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of racemic Galicaftor involves several steps, starting from basic organic compounds. The process typically includes the formation of key intermediates through reactions such as cyclization, amide bond formation, and fluorination. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization are employed to separate and purify the racemic mixture . The process is designed to be cost-effective and scalable to meet the demands of clinical trials and potential market release.

Analyse Des Réactions Chimiques

Types of Reactions: Racemic Galicaftor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Racemic Galicaftor has several scientific research applications, including:

    Chemistry: Used as a model compound to study racemic mixtures and enantioselective reactions.

    Biology: Investigated for its effects on CFTR modulation and its potential to correct defective protein folding in cystic fibrosis.

    Medicine: Explored as a therapeutic agent for cystic fibrosis, with ongoing clinical trials to assess its safety and efficacy.

    Industry: Utilized in the development of new CFTR modulators and other related compounds

Mécanisme D'action

Racemic Galicaftor exerts its effects by modulating the CFTR protein, which is defective in cystic fibrosis patients. The compound binds to the CFTR protein and enhances its function, improving chloride ion transport across cell membranes. This helps to alleviate the symptoms of cystic fibrosis by reducing mucus buildup in the lungs and improving digestive function .

Similar Compounds:

Uniqueness: this compound is unique in its specific binding and modulation of the CFTR protein. Unlike other CFTR modulators, it is a racemic mixture, which may offer distinct pharmacokinetic and pharmacodynamic properties. Its development is part of ongoing efforts to find more effective treatments for cystic fibrosis .

Propriétés

Formule moléculaire

C28H21F4NO7

Poids moléculaire

559.5 g/mol

Nom IUPAC

4-[(2S,4S)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m0/s1

Clé InChI

QVDYQHXNAQHIKH-FPOVZHCZSA-N

SMILES isomérique

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@H]4C[C@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

SMILES canonique

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.